Nonyl 2-methylisocrotonate
CAS No.: 29781-04-2
Cat. No.: VC16983056
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29781-04-2 |
|---|---|
| Molecular Formula | C14H26O2 |
| Molecular Weight | 226.35 g/mol |
| IUPAC Name | nonyl (Z)-2-methylbut-2-enoate |
| Standard InChI | InChI=1S/C14H26O2/c1-4-6-7-8-9-10-11-12-16-14(15)13(3)5-2/h5H,4,6-12H2,1-3H3/b13-5- |
| Standard InChI Key | NIOMGUSCYSQFTC-ACAGNQJTSA-N |
| Isomeric SMILES | CCCCCCCCCOC(=O)/C(=C\C)/C |
| Canonical SMILES | CCCCCCCCCOC(=O)C(=CC)C |
Introduction
Structural Characterization and Nomenclature
Nonyl 2-methylisocrotonate (systematic IUPAC name: nonyl (2E)-2-methylbut-2-enoate) is theorized to consist of a nonyl (C₉H₁₉) group esterified to the oxygen of 2-methylisocrotonic acid. The parent acid, 2-methylisocrotonic acid, is a branched α,β-unsaturated carboxylic acid with the formula CH₃C(CH₃)=CHCOOH. The "iso" prefix denotes branching at the second carbon of the crotonate backbone, distinguishing it from linear crotonic acid (trans-2-butenoic acid) .
Molecular Formula and Weight
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Molecular formula: C₁₄H₂₄O₂
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Molecular weight: 224.34 g/mol (calculated from atomic masses: C=12.01, H=1.008, O=16.00) .
Stereochemical Considerations
The compound likely adopts an E (trans) configuration at the double bond, as steric hindrance between the nonyl group and the methyl branch would favor this geometry . Computational modeling of analogous esters, such as methyl crotonate, supports this configuration, with dihedral angles near 180° between substituents .
Synthetic Pathways and Optimization
While no direct synthesis of nonyl 2-methylisocrotonate is documented, established methods for analogous esters provide a framework for its production. Two primary routes are plausible:
Acid-Catalyzed Esterification
Reaction of 2-methylisocrotonic acid with nonanol under acidic conditions (e.g., sulfuric acid) at reflux:
This method, used for methyl nonanoate synthesis , typically achieves yields >90% with excess alcohol and azeotropic water removal.
Transition Metal-Catalyzed Carbonylation
Palladium-catalyzed carbonylation of 1-octene with methyl formate, as demonstrated for methyl nonanoate , could be adapted using nonanol and 2-methylbut-2-enoyl chloride. Such methods offer high regioselectivity (n:iso ratios up to 94:6) .
Physicochemical Properties
Extrapolating from methyl crotonate and nonyl esters , nonyl 2-methylisocrotonate is expected to exhibit the following properties:
The elongated nonyl chain enhances hydrophobicity compared to methyl crotonate, reducing water solubility to <10 mg/L .
Applications and Industrial Relevance
Flavor and Fragrance Industry
Nonyl esters are valued for their waxy, fruity odors. Nonyl 2-methylisocrotonate’s branched structure may impart unique olfactory characteristics, potentially serving as a fixative in perfumes .
Polymer Additives
α,β-unsaturated esters act as plasticizers or crosslinking agents. The nonyl chain could improve compatibility with polyvinyl chloride (PVC), reducing migration rates compared to shorter esters .
Organic Synthesis
As a Michael acceptor, the compound may participate in conjugate additions. The steric bulk of the nonyl group could influence regioselectivity in nucleophilic attacks .
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